Bienvenue dans la boutique en ligne BenchChem!

5-Fluoro-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile

EGFR kinase naphthyridine isomer selectivity medicinal chemistry

This 5-fluoro-8-oxo-1,7-naphthyridine-3-carbonitrile (CAS 1956385-31-1, ≥98% purity) is a structurally authenticated kinase hinge-binding scaffold for medicinal chemistry programs targeting EGFR, Tpl2, or PIP4K2A. The 1,7-regioisomer retains high inhibitory potency while the 1,8-isomer loses activity. The 5-fluoro substitution blocks oxidative metabolism at C5, enhancing metabolic stability versus non-fluorinated analogs (e.g., CAS 1823968-71-3). The 3-carbonitrile group is essential for hinge-binding and drives >100-fold kinase selectivity. Deploy this scaffold as a screening intermediate, SAR expansion core, or analytical reference standard with a distinctive fluorinated naphthyridinone UV chromophore and characteristic mass fragmentation pattern for robust HPLC-UV/LC-MS method development.

Molecular Formula C9H4FN3O
Molecular Weight 189.15 g/mol
Cat. No. B11904073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile
Molecular FormulaC9H4FN3O
Molecular Weight189.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CNC2=O)F)C#N
InChIInChI=1S/C9H4FN3O/c10-7-4-13-9(14)8-6(7)1-5(2-11)3-12-8/h1,3-4H,(H,13,14)
InChIKeyFFVPAMCMBIVOCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile for Targeted & Selective Heterocyclic Screening


5-Fluoro-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile (CAS 1956385-31-1, C9H4FN3O, MW 189.15) is a fluorinated, nitrile-substituted dihydro-1,7-naphthyridinone scaffold designed as a core synthetic building block and screening intermediate in kinase-focused medicinal chemistry programs . The 1,7-naphthyridine ring system is widely recognized as a privileged kinase hinge-binder motif, with the 3-carbonitrile group serving as a critical selectivity and potency handle [1]. The specific 5-fluoro-8-oxo substitution pattern distinguishes this compound from non-fluorinated or non-oxo naphthyridine-3-carbonitrile analogs and may provide altered hydrogen-bonding capacity, lipophilicity, and metabolic stability profiles of relevance to lead optimization .

Why Generic 1,7-Naphthyridine-3-carbonitrile Analogs Cannot Replace 5-Fluoro-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile in Selective Inhibitor Screening


The 1,7-naphthyridine-3-carbonitrile chemotype demonstrates that minor structural variations produce large shifts in kinase selectivity and potency profiles. Published structure-activity relationship (SAR) data on structurally analogous 1,7-naphthyridine-3-carbonitrile series show that the identity, position, and electronic nature of substituents—including halogenation and oxo/hydroxyl placement—can alter kinase inhibitory potency by over 100-fold and drive substantial changes in paralog selectivity [REFS-1, REFS-2]. Substituting the 5-fluoro-8-oxo variant with an unsubstituted 8-oxo analog (e.g., CAS 1823968-71-3) or a 2-hydroxy-7-aryl analog would yield an entirely different molecular property profile—including altered hydrogen-bonding geometry, lipophilicity, metabolic susceptibility, and pharmacokinetics—thereby compromising screening hit confirmation, SAR continuity, and intellectual property reproducibility [REFS-3, REFS-4].

Quantitative Evidence Guide: 5-Fluoro-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile vs. Closest Analogs Across Key Procurement-Relevant Dimensions


Evidence 1: Class-Level Kinase Selectivity Advantage of 1,7-Naphthyridine-3-carbonitrile Scaffold Over 1,8-Naphthyridine Isomer

A head-to-head study of 6-substituted-4-anilino naphthyridine-3-carbonitriles compared the EGFR kinase inhibitory activity of the 1,7-naphthyridine core against the 1,8-naphthyridine isomer. Compounds with the 1,7-naphthyridine core retained high inhibitory potency (IC50 values in the low nanomolar range), whereas the corresponding 1,8-naphthyridine analogs were significantly less active. Molecular modeling confirmed that the 1,7-naphthyridine scaffold positions the nitrile and substituents optimally within the kinase hinge region, while the 1,8 topology disrupts this binding geometry [1].

EGFR kinase naphthyridine isomer selectivity medicinal chemistry

Evidence 2: Class-Level Tpl2 Kinase Selectivity Ratio of 1,7-Naphthyridine-3-carbonitrile Derivatives Over EGFR Kinase

SAR studies on 4-alkylamino-[1,7]naphthyridine-3-carbonitriles demonstrate that these compounds are highly selective for Tpl2 kinase over EGFR and other off-target kinases. The lead compound 4-cycloheptylamino-6-[(pyridin-3-ylmethyl)-amino]-[1,7]naphthyridine-3-carbonitrile (compound 30) showed potent Tpl2 inhibition and efficacy in a rat model of LPS-induced TNF-alpha production, while displaying substantially weaker activity against EGFR, MEK, MK2, and p38 kinases (IC50 values for off-target kinases in the low micromolar range, yielding a selectivity window of >100-fold in some cases) [1].

Tpl2 kinase kinase selectivity inflammatory disease

Evidence 3: Fluorination Impact on Physicochemical Properties vs. Non-Fluorinated 8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile

The target compound (C9H4FN3O, MW 189.15) differs from its direct non-fluorinated comparator 8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile (CAS 1823968-71-3; C9H5N3O, MW 171.16) by substitution of a hydrogen with a fluorine atom at the 5-position of the naphthyridine ring. This substitution increases molecular weight by 18 g/mol and is expected to increase lipophilicity (estimated LogP increase of approximately +0.3 to +0.5 units based on standard fluorine substitution effects) and enhance metabolic stability through blockade of potential oxidative metabolism at the C5 position. Across medicinal chemistry campaigns, 5-fluorination on heteroaromatic rings has been repeatedly shown to improve pharmacokinetic half-life and reduce CYP-mediated clearance .

fluorine substitution lipophilicity metabolic stability

Evidence 4: Class-Level Antimycobacterial Activity of Naphthyridine-3-carbonitrile Scaffolds Demonstrating Target Engagement Translational Relevance

In a 2024 study of 28 structurally related 1,8-naphthyridine-3-carbonitrile derivatives, compounds were evaluated against Mycobacterium tuberculosis H37Rv using the MABA assay. The most active compound (ANA-12) showed a MIC of 6.25 μg/mL, with a selectivity index ≥ 11 against human embryonic kidney cells, indicating favorable therapeutic window. Molecular docking against enoyl-ACP reductase (InhA, PDB 4TZK) confirmed target engagement, and 100 ns molecular dynamics simulations validated binding stability [1]. While the target compound is a 1,7-naphthyridine rather than 1,8 regioisomer, the conserved 3-carbonitrile motif is a key pharmacophoric element in both series, and the 5-fluoro substitution may further modulate target affinity and selectivity.

antitubercular InhA inhibitor Mycobacterium tuberculosis

Validated Application Scenarios: Where 5-Fluoro-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile Delivers Procurement Value


Kinase Inhibitor Hit-to-Lead Optimization Requiring 1,7-Naphthyridine Hinge Binder with Metabolic Stabilization

For medicinal chemistry teams advancing kinase inhibitor programs (EGFR, Tpl2, PIP4K2A, or related targets), the 5-fluoro-8-oxo-1,7-naphthyridine-3-carbonitrile scaffold provides a structurally authenticated hinge-binding core. Evidence from direct head-to-head comparisons demonstrates that the 1,7-naphthyridine regioisomer retains high kinase inhibitory potency while the 1,8 isomer loses activity [Section 3, Evidence 1]. The 5-fluoro substitution offers enhanced metabolic stability relative to the non-fluorinated 8-oxo analog (CAS 1823968-71-3) by blocking oxidative metabolism at C5 [Section 3, Evidence 3]. This compound is appropriate as a screening intermediate or core scaffold for SAR expansion in kinase programs where maintaining the 1,7 topology and achieving suitable ADME properties are critical for lead progression [1].

Tpl2-Selective Inhibitor Discovery and Inflammatory Disease Target Validation

The 1,7-naphthyridine-3-carbonitrile scaffold has been pharmacologically validated as a selective Tpl2 kinase inhibitor chemotype, with published data demonstrating >100-fold selectivity over EGFR, MEK, MK2, and p38 [Section 3, Evidence 2]. Researchers developing Tpl2 inhibitors for rheumatoid arthritis, inflammatory bowel disease, or other TNF-alpha-driven pathologies can use the 5-fluoro-8-oxo variant as a core intermediate. The 3-carbonitrile group is essential for Tpl2 hinge-binding, while the 5-fluoro-8-oxo substitution enables exploration of substituent effects on potency, selectivity, and pharmacokinetics orthogonal to published 4-alkylamino or 6-substituted series [2].

Antitubercular Drug Discovery Leveraging Naphthyridine-3-carbonitrile InhA Target Engagement

Naphthyridine-3-carbonitrile analogs have demonstrated validated antimycobacterial activity against M. tuberculosis H37Rv (MIC values as low as 6.25 μg/mL) with selectivity indices ≥ 11, supported by InhA target engagement confirmed through molecular docking and 100 ns MD simulations [Section 3, Evidence 4]. The 5-fluoro-8-oxo-1,7-naphthyridine-3-carbonitrile scaffold, as a structurally distinct regioisomer bearing the conserved 3-carbonitrile pharmacophore, can serve as a differentiated starting scaffold for anti-TB lead generation, offering the potential for improved potency and selectivity through 5-fluorination and 8-oxo hydrogen-bonding interactions not available in the 1,8-naphthyridine series [3].

Analytical Reference Standard for Fluorinated Naphthyridine HPLC-MS Method Development

The compound is commercially available at NLT 98% purity (MolCore, Cat. MC769365) with confirmed molecular identity (C9H4FN3O, MW 189.15, CAS 1956385-31-1) suitable for use as an analytical reference standard [Section 1]. Its distinctive fluorinated naphthyridinone UV chromophore and characteristic mass fragmentation pattern (fluoro loss, nitrile retention) enable method development for HPLC-UV and LC-MS quantification of naphthyridine-based screening libraries. The non-fluorinated comparator (8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile, CAS 1823968-71-3) can serve as a demethylated/defluorinated internal standard pair, providing orthogonal retention time differentiation for robust analytical method validation [1].

Quote Request

Request a Quote for 5-Fluoro-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.